molecular formula C15H14O3 B1602008 Bis(3-methoxyphenyl)methanone CAS No. 39193-85-6

Bis(3-methoxyphenyl)methanone

Cat. No. B1602008
CAS RN: 39193-85-6
M. Wt: 242.27 g/mol
InChI Key: CRMSZGRTWXOBKL-UHFFFAOYSA-N
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Description

“Bis(3,4-dimethoxyphenyl)methanone” is a compound with the molecular formula C17H18O5 . It’s important to note that this is not the exact compound you asked for, but it has a similar structure.


Synthesis Analysis

A related compound, “1,3-Bis[(4-methoxyphenyl)hydroxyl]benzene”, was synthesized in a one-pot preparation protocol through the addition of 4-methoxyphenylmagnesium bromide to an ether solution containing isophthalaldehyde .


Molecular Structure Analysis

The molecular structure of “Bis(3,4-dimethoxyphenyl)methanone” includes a molecular formula of C17H18O5, an average mass of 302.322 Da, and a monoisotopic mass of 302.115417 Da .


Physical And Chemical Properties Analysis

“Bis(3,4-dimethoxyphenyl)methanone” has a density of 1.1±0.1 g/cm3, a boiling point of 456.4±45.0 °C at 760 mmHg, and a flash point of 202.0±28.8 °C .

Scientific Research Applications

Synthesis of New Naphthopyrans

“Bis(3-methoxyphenyl)methanone” is used in the synthesis of new naphthopyrans . These naphthopyrans are substituted with phenyl and 4-(naphthalen-1-yl)phenyl moieties . They display faster color fading rate and larger fluorescence quantum yield .

Photochromic Properties

The photochromic properties of naphthopyrans synthesized using “Bis(3-methoxyphenyl)methanone” have been investigated . These naphthopyrans show excellent photochromic and fluorescent properties both in solution and in polymethylmethacrylate film .

Electrochemical Properties

The electrochemical properties of these naphthopyrans have also been studied . The aromatic substituents have a significant effect on the electrochemical behavior of the naphthopyran derivatives .

Fluorescent Switching

“Bis(3-methoxyphenyl)methanone” has been used in the development of new fluorescent switching with naphthopyran as the photochromic group . The photochromic properties can be affected by the different functional groups of the naphthopyran unit .

Stobbe Condensation

“Bis(3-methoxyphenyl)methanone” has been subjected to the Stobbe condensation to get compound 6 . This reaction is a useful method for the synthesis of various compounds .

Metal Complexes

“Bis(3-methoxyphenyl)methanone” can potentially be used in the synthesis of metal complexes derived from thiosemicarbazones . These complexes have huge potential variability in composition and many are well-documented as having therapeutic applications and for their use as imaging agents .

properties

IUPAC Name

bis(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMSZGRTWXOBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502175
Record name Bis(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3-methoxyphenyl)methanone

CAS RN

39193-85-6
Record name Bis(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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